Bis(heptadecafluorooctyl)phosphinic acid

Übersicht

Beschreibung

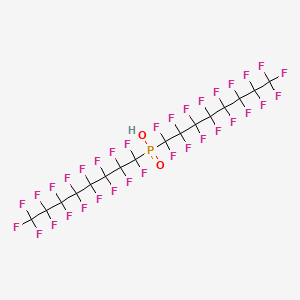

Bis(heptadecafluorooctyl)phosphinic acid, also known by its IUPAC name as P,P-Bis(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)phosphinic acid, is a chemical compound with the molecular formula C16HF34O2P . This compound is characterized by its high molecular weight of 902.1 g/mol and its unique structure, which includes a phosphinic acid group bonded to two heptadecafluorooctyl groups. It is primarily used in scientific research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Bis(heptadecafluorooctyl)phosphinic acid typically involves the reaction of heptadecafluorooctyl iodide with a phosphinic acid derivative under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

Bis(heptadecafluorooctyl)phosphinic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acids.

Reduction: Reduction reactions can convert the phosphinic acid group to a phosphine.

Substitution: The heptadecafluorooctyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphines, and substituted derivatives of this compound . These products have distinct chemical properties and are used in various scientific and industrial applications.

Wissenschaftliche Forschungsanwendungen

Bis(heptadecafluorooctyl)phosphinic acid has a wide range of applications in scientific research, including:

Polymer Formation Studies: It is used in the study of polymer formation when bound to metals like cobalt, which has implications for materials science and engineering.

Photo-Triggered Release Studies: Research has shown that compounds similar to this compound can release metaphosphorous acid upon exposure to light, making them useful in photochemistry.

Coordination Chemistry:

Synergistic Extraction Studies: It is used in the extraction of heavy lanthanide ions, demonstrating its potential in separation science and hydrometallurgy.

Wirkmechanismus

The mechanism of action of Bis(heptadecafluorooctyl)phosphinic acid involves its interaction with molecular targets through its phosphinic acid group. This group can form strong bonds with metal ions, facilitating the formation of complexes that are essential in various chemical processes . The heptadecafluorooctyl groups provide hydrophobic properties, influencing the compound’s behavior in different environments .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Bis(2,4,4-trimethylpentyl)phosphinic acid

- Bis(mesitoyl)phosphinic acid

- Bis(perfluorooctyl)phosphinic acid

Uniqueness

Bis(heptadecafluorooctyl)phosphinic acid is unique due to its long heptadecafluorooctyl chains, which impart distinct hydrophobic properties and influence its reactivity and interactions with other molecules. This makes it particularly useful in applications requiring specific chemical behaviors, such as in the formation of polymers and coordination complexes.

Biologische Aktivität

Bis(heptadecafluorooctyl)phosphinic acid (BHFOPA) is a member of the class of per- and polyfluoroalkyl substances (PFAS), which are known for their unique chemical properties and persistence in the environment. This article reviews the biological activity of BHFOPA, focusing on its metabolic pathways, bioaccumulation potential, and toxicological effects based on current research findings.

BHFOPA is characterized by its chemical formula and is recognized for its hydrophobic and lipophobic properties, which contribute to its environmental persistence. The compound is synthesized from perfluoroalkyl iodides, resulting in various phosphinic acid derivatives that exhibit different biological behaviors .

Metabolism and Biotransformation

Recent studies have explored the metabolic pathways of BHFOPA in different organisms. Research indicates that the compound undergoes enzymatic cleavage, leading to the formation of perfluorooctyl phosphonic acid (PFOPA) and other metabolites. These metabolic processes have been observed in both rainbow trout and rats , suggesting a conserved biotransformation pathway across species .

Key Findings:

- Metabolic Pathways : In vivo studies show that BHFOPA is metabolized into PFOPA, which can further accumulate in various tissues such as liver and kidneys .

- Species Comparison : Metabolic maps demonstrate similar enzymatic reactions across different species, including fish and mammals, indicating a potential for widespread biological impact .

Bioaccumulation Potential

BHFOPA exhibits significant bioaccumulation properties due to its lipophilic nature. Studies indicate that this compound can bind to proteins in blood and tissues, leading to prolonged retention in living organisms. The bioaccumulation factor (BCF) for BHFOPA has been reported to range between 15.8 to 200 L/kg in aquatic organisms like zebrafish .

Table 1: Bioaccumulation Factors for PFAS Compounds

| Compound | Bioaccumulation Factor (BCF) | Organism Type |

|---|---|---|

| This compound | 15.8 - 200 L/kg | Zebrafish |

| Perfluorooctanoic acid (PFOA) | 100 - 2000 L/kg | Various Fish |

| Perfluorooctane sulfonate (PFOS) | 50 - 1000 L/kg | Aquatic Mammals |

Toxicological Effects

The toxicological profile of BHFOPA is concerning due to its classification as a PFAS compound. Research has linked PFAS exposure to various adverse health effects, including:

- Immunotoxicity : Impairment of immune response.

- Neurotoxicity : Potential damage to neurological functions.

- Reproductive and Developmental Toxicity : Effects on fertility and fetal development.

- Endocrine Disruption : Alterations in hormonal functions affecting metabolism and growth .

Case Studies:

- Rainbow Trout Study : Investigated the effects of BHFOPA exposure on growth rates and immune responses, revealing significant immunosuppression at elevated concentrations.

- Rat Model : Demonstrated alterations in liver enzyme activities indicative of liver toxicity following chronic exposure to BHFOPA.

Environmental Impact

BHFOPA's persistence in the environment raises concerns about its long-term ecological effects. It has been shown to biomagnify through food webs, particularly affecting air-breathing organisms such as mammals and birds. The potential for bioaccumulation increases the risk of adverse health effects at lower environmental concentrations than previously understood .

Eigenschaften

IUPAC Name |

bis(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)phosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16HF34O2P/c17-1(18,5(25,26)9(33,34)13(41,42)43)3(21,22)7(29,30)11(37,38)15(47,48)53(51,52)16(49,50)12(39,40)8(31,32)4(23,24)2(19,20)6(27,28)10(35,36)14(44,45)46/h(H,51,52) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BELPOXSOCHBAEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(F)(F)P(=O)(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

(C8F17)2P(=O)OH, C16HF34O2P | |

| Record name | Phosphinic acid, P,P-bis(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80543001 | |

| Record name | Bis(heptadecafluorooctyl)phosphinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80543001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

902.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40143-79-1 | |

| Record name | Bis(heptadecafluorooctyl)phosphinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80543001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.